5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 1144443-04-8
Cat. No.: VC2791843
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1144443-04-8 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one |
| Standard InChI | InChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) |
| Standard InChI Key | FCHOQJFDWATKLO-UHFFFAOYSA-N |
| SMILES | CC1=NNC(=O)C1CCC2=CC=CC=C2 |
| Canonical SMILES | CC1=NNC(=O)C1CCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic organic compound belonging to the pyrazolone family. The systematic IUPAC name for this compound is 3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one, though it is more commonly referred to by its CAS name. The compound features a five-membered pyrazolone ring with a methyl group at position 5, a phenylethyl substituent at position 4, and a carbonyl group at position 3.
Key Identifiers and Chemical Structure
The compound is uniquely identified through various systematic nomenclature systems and registry numbers. Table 1 presents the comprehensive identification data for 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one.
Table 1: Chemical Identifiers of 5-Methyl-4-(2-Phenylethyl)-2,4-Dihydro-3H-Pyrazol-3-One
The structural arrangement of this compound features a phenyl ring connected to the pyrazolone moiety via a two-carbon chain. This particular configuration influences its physical, chemical, and potentially biological properties, distinguishing it from other pyrazolone derivatives.
Physical and Chemical Properties
5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one possesses physical and chemical properties typical of pyrazolone derivatives while exhibiting unique characteristics due to its specific substitution pattern. The presence of both the pyrazolone ring and the phenylethyl group contributes to its physical behavior and reactivity profile.
Chemical Properties and Reactivity
Synthesis and Characterization
The synthesis of 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one involves specific chemical procedures designed to construct the pyrazolone ring system with the appropriate substitution pattern.
Characterization Methods
Characterization of 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one would typically employ multiple analytical techniques to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation
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Mass spectrometry for molecular weight determination and fragmentation pattern analysis
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Infrared spectroscopy to identify functional groups, particularly the carbonyl stretch of the pyrazolone ring
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X-ray crystallography for definitive structural determination if crystalline material is available
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Elemental analysis to confirm the empirical formula
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High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for purity assessment
Comparative Analysis with Structurally Related Compounds
Understanding the relationship between 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one and other pyrazolone derivatives provides valuable context for its potential properties and applications.
Structural Variations in Pyrazolone Derivatives
The pyrazolone scaffold allows for various substitution patterns that can significantly influence the properties of the resulting compounds. Table 2 compares 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one with some related compounds mentioned in the search results.
Table 2: Comparison of 5-Methyl-4-(2-Phenylethyl)-2,4-Dihydro-3H-Pyrazol-3-One with Related Compounds
The variations in substitution patterns across these compounds likely result in different physical properties, chemical reactivities, and biological activities. The phenylethyl group in 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one, for instance, introduces greater flexibility and hydrophobicity compared to the directly attached phenyl group in edaravone.
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